molecular formula C14H12FNO2 B14438819 3-Fluoro-N-hydroxy-N-(2-methylphenyl)benzamide CAS No. 79115-32-5

3-Fluoro-N-hydroxy-N-(2-methylphenyl)benzamide

Cat. No.: B14438819
CAS No.: 79115-32-5
M. Wt: 245.25 g/mol
InChI Key: BCINCJSHDIKDTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-N-hydroxy-N-(2-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a hydroxy group, and a methylphenyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-hydroxy-N-(2-methylphenyl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 2-methylphenylhydroxylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-hydroxy-N-(2-methylphenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the benzamide structure can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: The major product is 3-Fluoro-N-(2-methylphenyl)benzamide.

    Reduction: The major product is 3-Fluoro-N-hydroxy-N-(2-methylphenyl)aniline.

    Substitution: The major products depend on the nucleophile used, such as 3-Fluoro-N-(2-methylphenyl)benzamide derivatives.

Scientific Research Applications

3-Fluoro-N-hydroxy-N-(2-methylphenyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-hydroxy-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with target proteins, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-N-(3-methoxyphenyl)benzamide
  • 3-Fluoro-N-(2-propynyl)benzamide
  • 2-Fluoro-N-(2-hydroxy-5-methylphenyl)benzamide

Uniqueness

3-Fluoro-N-hydroxy-N-(2-methylphenyl)benzamide is unique due to the presence of both a hydroxy group and a fluorine atom, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

79115-32-5

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

3-fluoro-N-hydroxy-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C14H12FNO2/c1-10-5-2-3-8-13(10)16(18)14(17)11-6-4-7-12(15)9-11/h2-9,18H,1H3

InChI Key

BCINCJSHDIKDTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C(=O)C2=CC(=CC=C2)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.